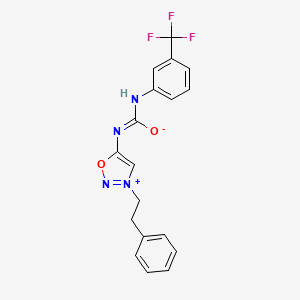
3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sydnone imine core, which is a five-membered ring containing nitrogen and oxygen atoms, and a trifluoromethyl group attached to a phenyl ring. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of phenethylamine with a trifluoromethyl-substituted isocyanate under controlled conditions to form the desired sydnone imine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted sydnone imines, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to various biological effects. The sydnone imine core can participate in redox reactions, further contributing to its activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetonitrile
- 3-(Trifluoromethyl)benzoyl chloride
- 3-Methylbenzotrifluoride
Uniqueness
Compared to these similar compounds, 3-Phenethyl-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine stands out due to its unique sydnone imine core, which imparts distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl group and the sydnone imine ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
67629-53-2 |
|---|---|
Molecular Formula |
C18H15F3N4O2 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N'-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]-N-[3-(trifluoromethyl)phenyl]carbamimidate |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)14-7-4-8-15(11-14)22-17(26)23-16-12-25(24-27-16)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H-,22,23,24,26) |
InChI Key |
YNJXLFHTSLLRNP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[N+]2=NOC(=C2)/N=C(/NC3=CC=CC(=C3)C(F)(F)F)\[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+]2=NOC(=C2)N=C(NC3=CC=CC(=C3)C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















